tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride is a bicyclic compound characterized by its unique diazabicyclo structure. Its molecular formula is , and it has a molecular weight of approximately 248.75 g/mol. This compound is primarily utilized in organic synthesis and pharmaceutical research, particularly in the development of drugs targeting poly (ADP-ribose) polymerase-1 (PARP-1) associated diseases, such as cancer.
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride is classified under organic compounds, specifically within the category of bicyclic amines. It is often sourced from chemical suppliers specializing in high-purity research chemicals, such as BenchChem and Aladdin Scientific . This compound's specific structure allows it to participate in various chemical reactions, making it a valuable building block in synthetic organic chemistry.
The synthesis of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride typically involves the reaction of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate with hydrochloric acid to form its hydrochloride salt. This reaction requires careful control of conditions, often performed under an inert atmosphere at temperatures ranging from 2 to 8 degrees Celsius to ensure stability and yield .
The synthesis may also include asymmetric synthesis methods to produce specific derivatives with desired enantiomeric purity. Techniques such as chiral pool synthesis or the use of chiral catalysts can be employed to achieve this. The purification process typically involves crystallization from suitable solvents like ethanol to obtain high-purity products.
The molecular structure of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride can be represented using various structural formulas:
InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-8-4-5-9(13)7-12-6-8;/h8-9,12H,4-7H2,1-3H3;1H
CC(C)(C)OC(=O)N1C2CCC1CNC2.Cl
This compound features a bicyclic framework with two nitrogen atoms incorporated into the ring structure, contributing to its unique chemical properties and reactivity .
Key structural data includes:
tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride can undergo various chemical reactions:
The specific outcomes of these reactions depend on the reaction conditions and reagents used, allowing for the formation of diverse derivatives that can be further utilized in research and development .
The primary mechanism of action for tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride relates to its role in synthesizing pharmaceutical compounds targeting PARP-1 pathways. By interacting with PARP enzymes, this compound may help modulate cellular responses to DNA damage and stress.
Research indicates that the biochemical pathways affected by this compound include those involved in cell survival and apoptosis, particularly under conditions of endoplasmic reticulum stress .
Key chemical properties include:
Additional analyses such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) may provide insights into thermal stability and behavior upon heating .
tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride has several significant applications:
The systematic IUPAC name for this compound is tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride, reflecting its absolute stereochemistry and functional groups. The "3,8-diazabicyclo[3.2.1]octane" core denotes a bridged bicyclic system with nitrogen atoms at positions 3 and 8, while "tert-butoxycarbonyl" (Boc) specifies the N-8 protecting group. Common synonyms include:
Table 1: Nomenclature and Identifiers
Identifier Type | Value |
---|---|
CAS Registry Number | 149771-44-8 (free base) |
MDL Number | MFCD17016708 / MFCD04115137 |
Molecular Formula | C₁₁H₂₀N₂O₂·HCl (free base: C₁₁H₂₀N₂O₂) |
Key Synonyms | 8-Boc-3,8-diazabicyclo[3.2.1]octane HCl; EOS-62177 hydrochloride |
The [3.2.1] bicyclic framework consists of a six-membered piperidine-like ring bridged across a two-carbon chain, creating a characteristic boat-chair conformation with restricted flexibility. This architecture positions the nitrogen atoms at strategic distances (approximately 2.5-3.0 Å) for bidentate ligand-receptor interactions. The stereochemistry at C1 and C5 ((1R,5S)-configuration) induces a defined spatial orientation of functional groups, crucial for chiral recognition in biological targets. Unlike [2.2.1] systems (e.g., 2,5-diazabicyclo[2.2.1]heptanes), the [3.2.1] scaffold provides greater conformational stability and distinct vectorial presentation of substituents [3] [4].
Table 2: Comparative Analysis of Bicyclic Scaffolds
Parameter | 3,8-Diazabicyclo[3.2.1]octane | 2,5-Diazabicyclo[2.2.1]heptane |
---|---|---|
Ring System | [3.2.1] | [2.2.1] |
Bridged Atoms | N3-C2-C1-N8 | N2-C1-C2-N5 |
Heavy Atoms | 15 | 14 |
N-N Distance | ~2.8 Å | ~2.4 Å |
Molecular Weight (Free Base) | 212.29 g/mol | 198.26 g/mol |
Key Application | Tropane mimics, KRAS inhibitors | Constrained diamines |
The Boc-protected diazabicyclooctane serves as a pivotal precursor to pharmacologically active tropane derivatives due to its structural congruence with the tropane core. The Boc group safeguards N-8 during functionalization at N-3 or bridgehead carbons, enabling selective N-alkylation, carbonyl reduction, or ring expansion reactions. After deprotection, the secondary amine at N-8 undergoes further modification to yield analogs resembling bioactive tropanes such as cocaine or atropine. This approach streamlines the synthesis of complex alkaloids by leveraging the scaffold’s preorganized chirality and rigidity [4] [6].
The constrained geometry of this bicyclic system facilitates high-affinity binding to the switch II pocket of the oncogenic KRAS G12D mutant. Its nitrogen atoms form critical hydrogen bonds with aspartate residues (e.g., Asp69) while the hydrophobic bicyclic core displaces bound water molecules. Structural analogs featuring this scaffold exhibit enhanced selectivity over KRAS wild-type and other GTPases. Recent preclinical candidates incorporating variants of this core show sub-micromolar inhibition of KRAS-driven signaling pathways, with improved metabolic stability compared to linear inhibitors [7] [8].
Table 3: Physicochemical and ADMET Properties (Free Base)
Property | Value | Prediction Method | Significance |
---|---|---|---|
LogP | 1.23 (Consensus) | iLOGP/XLOGP3/WLOGP/MLOGP | Balanced lipophilicity for membrane permeability |
Water Solubility | 4.88–16.0 mg/mL | ESOL/Ali/SILICOS-IT | High solubility aids formulation |
TPSA | 41.57 Ų | Topological calculation | Moderate polarity for CNS penetration |
BBB Permeation | Yes | BOILED-Egg model | Potential for CNS-targeted agents |
CYP Inhibition | None predicted | SVM models (5 isoforms) | Low drug-drug interaction risk |
P-gp Substrate | No | SVM model | Reduced efflux concerns |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9